N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzofuran-2-carboxamide

Description

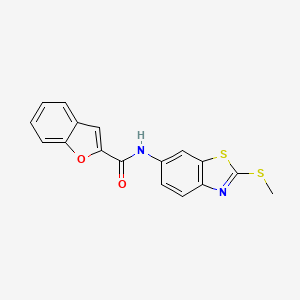

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methylsulfanyl group at the 2-position and a benzofuran-2-carboxamide moiety at the 6-position.

Properties

Molecular Formula |

C17H12N2O2S2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C17H12N2O2S2/c1-22-17-19-12-7-6-11(9-15(12)23-17)18-16(20)14-8-10-4-2-3-5-13(10)21-14/h2-9H,1H3,(H,18,20) |

InChI Key |

PAEMUPAAAZAEMO-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |

Origin of Product |

United States |

Biological Activity

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

- Molecular Formula : C16H12N2O4S3

- Molecular Weight : 392.46 g/mol

- InChIKey : QWKNFBYBTCUALA-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that benzothiazole and benzofuran derivatives, including the compound , exhibit notable antibacterial and antifungal properties.

Antibacterial Activity

- Mechanism of Action : The compound has been shown to up-regulate the expression of succinate dehydrogenase (SDH), disrupting bacterial oxidative phosphorylation and inhibiting reproduction.

- Minimum Inhibitory Concentration (MIC) :

| Bacterial Strain | MIC (mg/L) | Inhibition Rate (%) |

|---|---|---|

| Xanthomonas oryzae pv. oryzicola | 47.6 | 52.4 |

| Xanthomonas citri subsp. citri | 36.8 | Not Specified |

| Rhizoctonia solani | Not Specified | 92 |

| Botrytis cinerea | Not Specified | 97 |

Antifungal Activity

The compound also demonstrates antifungal properties, with significant activity against various fungal pathogens.

- Fungal Strains Tested :

- Aspergillus niger

- Candida albicans

- MIC Values :

Anticancer Activity

The potential of this compound as an anticancer agent has been explored in several studies.

- Cell Lines Tested :

- Human lung cancer cell lines (A549, HCC827, and NCI-H358)

- Normal lung fibroblast cell line (MRC-5)

- Findings :

- The compound exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format.

- Compounds with similar structures showed higher activity in two-dimensional assays compared to three-dimensional assays, indicating a need for further optimization for effective therapeutic use .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 | 2D |

| HCC827 | 6.48 | 2D |

| NCI-H358 | 20.46 | 3D |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Scientific Research Applications

Antimicrobial Applications

The emergence of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents. Compounds similar to N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzofuran-2-carboxamide have been evaluated for their antibacterial and antifungal activities.

Key Findings:

- A study demonstrated that related benzamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 5.08 µM for certain strains, comparable to standard antibiotics like fluconazole .

- Another investigation into sulfonamide derivatives highlighted their effectiveness against various fungal strains, showcasing the potential of benzothiazole and benzofuran moieties in antimicrobial applications .

Anticancer Activity

Cancer remains one of the leading causes of mortality worldwide, prompting ongoing research into novel therapeutic agents. The compound has shown promise in this area as well.

Case Studies:

- In a study assessing the anticancer activity of synthesized benzofurancarboxamides, several compounds were screened by the National Cancer Institute for their efficacy against cancer cell lines. Notably, some derivatives demonstrated IC50 values significantly lower than established chemotherapeutics, indicating potent anticancer properties .

- Specific derivatives were found to induce apoptosis in leukemic cell lines, suggesting that compounds with similar structures could be developed as effective anticancer agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

- Substituent Effects : Replacing the methylsulfanyl group with ethylsulfanyl (as in ) increases lipophilicity, which could enhance membrane permeability but reduce solubility.

- Moiety Impact : The benzofuran carboxamide in the target compound introduces a rigid, planar structure compared to the flexible acetamide in C920-1611. This rigidity may influence binding affinity to target proteins like MMPs .

- Molecular Mass : The target compound’s higher molar mass (340.42 g/mol) compared to the benzamide analog (314.43 g/mol) may affect pharmacokinetic properties, such as bioavailability .

Crystallographic and Computational Insights

- Structural Analysis : Programs like SHELXL and ORTEP-3 (used for crystallographic refinement and visualization) could resolve conformational differences between these compounds. For example, the ethylsulfanyl group in may adopt distinct torsion angles compared to the methylsulfanyl group in the target compound, affecting molecular packing .

- Hydrogen Bonding : The benzofuran carboxamide’s carbonyl group may form stronger hydrogen bonds with protein targets than the acetamide or benzamide moieties, altering binding kinetics .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzofuran-2-carboxamide, and how is its purity and structure validated?

Methodological Answer:

The compound can be synthesized via multi-step reactions, often involving coupling of benzofuran-2-carboxylic acid derivatives with substituted benzothiazole amines. For example:

- Step 1 : Activation of benzofuran-2-carboxylic acid using coupling agents (e.g., EDCI or DCC) in anhydrous THF.

- Step 2 : Reaction with 6-amino-2-methylsulfanyl-1,3-benzothiazole under inert conditions (N₂ atmosphere) at 0–5°C .

- Validation :

- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural Confirmation :

- NMR : and NMR to confirm substituent integration and carbonyl resonance (e.g., δ ~165 ppm for carboxamide C=O) .

- IR : Peaks at ~1660–1680 cm for C=O stretching .

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]) .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., pH, temperature), receptor subtype specificity, or cell-line variability. Strategies include:

- Orthogonal Assays : Combine radioligand binding (e.g., α7 nAChR affinity ) with functional assays (e.g., calcium flux in HEK293 cells).

- Control Compounds : Use reference agonists/antagonists (e.g., ABT-107 for α7 nAChR ) to benchmark activity.

- Data Normalization : Express activity as % inhibition relative to positive controls to minimize inter-assay variability .

- Structural Validation : Confirm compound stability under assay conditions via LC-MS to rule out degradation .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Receptor Binding : Competitive binding assays using -MLA for α7 nAChR affinity (IC determination) .

- Enzyme Inhibition :

- Cell-Based Viability : MTT assay in cancer cell lines (e.g., HCT116) to assess antiproliferative effects .

Advanced: What computational strategies optimize the compound’s binding affinity to targets like TGFβR1 or LDHA?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with LDHA’s Arg98 or TGFβR1’s His283) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and electrostatic potential to guide substituent modifications .

Basic: How is the crystal structure of this compound determined, and what challenges arise during refinement?

Methodological Answer:

- Data Collection : X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

- Structure Solution : SHELXT for phase problem resolution via intrinsic phasing .

- Refinement Challenges :

- Validation : Check R (<0.05) and R (<0.25) via PLATON .

Advanced: What strategies resolve conflicting SAR findings when modifying the benzothiazole ring?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with varying substituents (e.g., -SCH, -OCH) and test activity in parallel assays .

- Free-Wilson Analysis : Decompose activity contributions of individual substituents to isolate conflicting effects (e.g., -SCH enhancing TGFβR1 affinity but reducing LDHA inhibition) .

- Crystallographic Overlays : Compare ligand-protein complexes (PDB: 4AJ4 ) to identify steric clashes or favorable interactions missed in 2D models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.